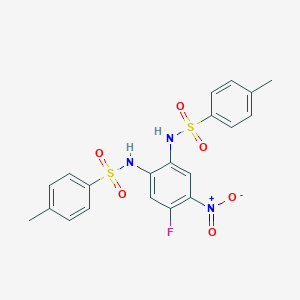![molecular formula C21H21F3O2 B037685 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione CAS No. 119052-96-9](/img/structure/B37685.png)
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione, also known as Menadione or Vitamin K3, is a synthetic compound that belongs to the naphthoquinone family. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism Of Action
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione exerts its biological effects mainly through its ability to generate reactive oxygen species (ROS) and to modulate the redox status of cells. It can undergo one-electron reduction to form a semiquinone radical, which can react with oxygen to produce superoxide anion and hydrogen peroxide. These ROS can then activate various signaling pathways and induce cellular responses, such as apoptosis, autophagy, and inflammation.
Biochemical And Physiological Effects
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione has been shown to affect various biochemical and physiological processes in cells and organisms. It can induce DNA damage and oxidative stress, which can lead to cell death or senescence. It can also modulate the activity of enzymes and proteins involved in redox regulation, energy metabolism, and gene expression. In addition, 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione can affect the function of mitochondria, lysosomes, and endoplasmic reticulum, which are important organelles in cells.
Advantages And Limitations For Lab Experiments
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione has several advantages as a research tool, such as its low cost, stability, and ease of use. It can be easily synthesized and purified, and its effects can be measured using various assays and techniques. However, 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione also has some limitations, such as its potential toxicity and instability in aqueous solutions. It can also interfere with other redox-active compounds and affect the interpretation of experimental results.
Future Directions
There are several future directions for the research on 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione. One direction is to explore its potential applications in cancer therapy and drug delivery, by developing new 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione-based compounds and formulations. Another direction is to investigate its role in aging and age-related diseases, by studying its effects on cellular senescence and inflammation. Furthermore, the development of new methods for the synthesis and modification of 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione could lead to the discovery of new compounds with improved properties and applications.
Synthesis Methods
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione can be synthesized through several methods, including the oxidation of 2-methyl-1,4-naphthoquinone with potassium permanganate, the condensation of 2-methyl-1,4-naphthoquinone with acetaldehyde, and the reaction of 2-methyl-1,4-naphthoquinone with ethyl acetoacetate. The purity and yield of 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione can be improved by using different solvents and reagents.
Scientific Research Applications
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione has been extensively studied for its potential applications in various fields, such as biochemistry, pharmacology, and material science. It has been used as a redox indicator in biochemical assays, a photosensitizer in photodynamic therapy, and a precursor for the synthesis of new drugs and materials. 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione has also been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, which make it a promising candidate for the development of new medicines.
properties
CAS RN |
119052-96-9 |
|---|---|
Product Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione |
Molecular Formula |
C21H21F3O2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C21H21F3O2/c1-13(2)7-6-8-14(3)11-12-17-18(21(22,23)24)20(26)16-10-5-4-9-15(16)19(17)25/h4-5,7,9-11H,6,8,12H2,1-3H3/b14-11+ |
InChI Key |
AEPNMJWSTKATHF-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C(=O)C2=CC=CC=C2C1=O)C(F)(F)F)/C)C |
SMILES |
CC(=CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)C(F)(F)F)C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)C(F)(F)F)C)C |
synonyms |
2-trifluoromethyl-3-geranyl-1,4-naphthoquinone 2-trifluoromethylmenaquinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



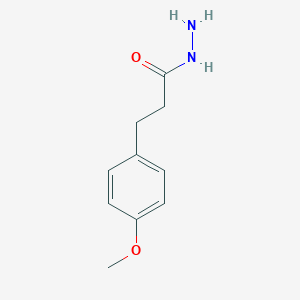
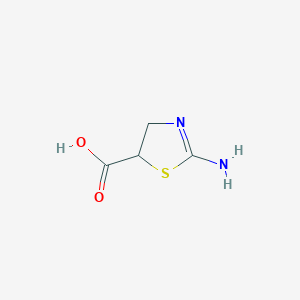
![(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol](/img/structure/B37607.png)
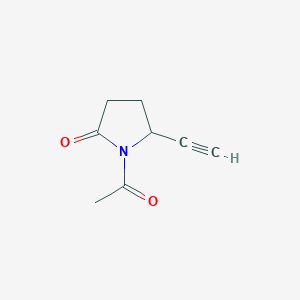
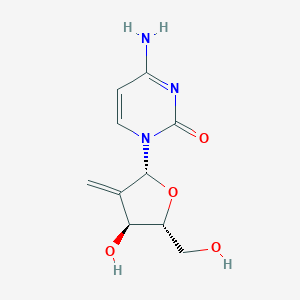
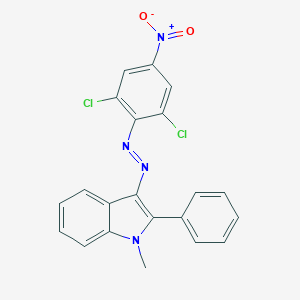
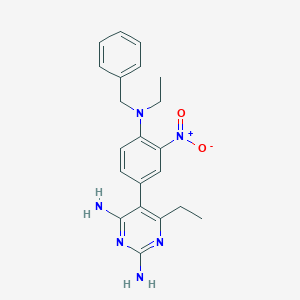
![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)
![3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B37624.png)


![3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B37627.png)
